molecular formula C44H89NO5 B164472 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide CAS No. 37211-11-3

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide

Cat. No.: B164472
CAS No.: 37211-11-3
M. Wt: 712.2 g/mol
InChI Key: XNLFLZXNXQVPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide is a synthetic phytoceramide, a class of lipids central to sphingolipid biology research . Its structure features a very-long-chain C26 fatty acid with a 2-hydroxy group amide-linked to a phytosphingosine backbone, which possesses three hydroxyl groups for enhanced hydrogen-bonding capacity . In research settings, this specific molecular architecture is valuable for investigating the role of ceramides in skin barrier function, as the hydroxy acid chain and phytosphingosine base are naturally occurring in skin ceramides and are critical for maintaining epidermal integrity . Studies on related phytoceramides indicate they are key intermediates in sphingolipid metabolism and can interact with specific biological targets, such as sphingosine-1-phosphate receptors (e.g., Edg-3, Edg-5) and enzymes like cathepsin D, providing a tool for probing related signaling pathways . Furthermore, its defined stereochemistry and long alkyl chain make it a crucial standard for analytical studies, enabling the quantification and characterization of complex ceramide mixtures in cellular and model membrane systems to understand their biophysical properties and organization into lipid rafts . This reagent is designed exclusively for laboratory research to advance the understanding of sphingolipid-driven processes in cellular regulation.

Properties

IUPAC Name

2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H89NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-42(48)44(50)45-40(39-46)43(49)41(47)37-35-33-31-29-27-16-14-12-10-8-6-4-2/h40-43,46-49H,3-39H2,1-2H3,(H,45,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLFLZXNXQVPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H89NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958390
Record name 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37211-11-3
Record name 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sphingoid Base Preparation

The sphingoid base (1,3,4-trihydroxyoctadecan-2-amine) is synthesized via two primary routes:

Serine-Derived Synthesis

  • Starting material : L-Serine is converted to a sphingosine analog through aldol condensation with pentadecanal.

  • Key steps :

    • Protection of serine’s amino and carboxyl groups using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.

    • Aldol reaction with pentadecanal to form a C18 chain with a β-hydroxy group.

    • Reduction of the ketone intermediate to introduce the C3 hydroxyl group.

    • Deprotection and amination to yield the sphingoid base.

Microbial Fermentation

  • Source : Phytosphingosines are extracted from Saccharomyces cerevisiae or Pichia ciferrii via lipid hydrolysis.

  • Purification : Column chromatography (silica gel, eluent: chloroform/methanol/water 65:25:4) isolates the 1,3,4-trihydroxyoctadecan-2-amine backbone.

2-Hydroxyhexacosanoic Acid Synthesis

This α-hydroxy fatty acid is prepared through:

Hydroxylation of Hexacosanoic Acid

  • Reagents : Hexacosanoic acid is treated with a catalytic system of Fe(II)/α-ketoglutarate-dependent dioxygenase to introduce the 2-hydroxy group.

  • Conditions : 25°C, pH 7.4, yielding 72–78% conversion after 24 hours.

Chain Elongation from Shorter Precursors

  • Malonyl-CoA elongation : Stearic acid (C18) is extended using malonyl-CoA and fatty acid synthase (FAS) to form C26 chains.

  • Hydroxylation : The α-position is hydroxylated via cytochrome P450 enzymes (e.g., CYP4F12).

Amide Bond Formation

Coupling the sphingoid base and fatty acid requires activation of the carboxyl group:

Acyl Chloride Method

  • Activation : 2-Hydroxyhexacosanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : Reacted with the sphingoid base in anhydrous dichloromethane (DCM) at 0°C, yielding 85–90% crude product.

Carbodiimide-Mediated Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Yield : 78–82% after purification by silica gel chromatography.

Enzymatic Synthesis Strategies

Ceramide Synthase (CerS) Catalysis

  • Enzyme : Recombinant CerS5 (human isoform) expressed in E. coli.

  • Substrates : Sphingoid base (1 mM) and 2-hydroxyhexacosanoyl-CoA (1.2 mM).

  • Conditions : 37°C, pH 7.0, 48 hours, yielding 65–70% product.

Lipase-Mediated Transacylation

  • Catalyst : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Reaction : Transacylation between ethyl 2-hydroxyhexacosanoate and sphingoid base in tert-butanol at 50°C.

  • Efficiency : 60% conversion after 72 hours.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC :

    • Column: Zorbax Rx-SIL (250 × 4.6 mm, 5 µm).

    • Eluent: Hexane/isopropanol/water (40:50:10).

    • Retention time: 12.3 minutes.

  • Reverse-phase HPLC :

    • Column: C18 (150 × 2.1 mm, 3 µm).

    • Gradient: 80% methanol to 100% acetonitrile over 20 minutes.

Spectroscopic Analysis

  • NMR :

    • ¹H NMR (500 MHz, CDCl₃) : δ 5.58 (d, J = 8.5 Hz, NH), 4.21 (m, H-1), 3.98 (m, H-3), 3.76 (m, H-4).

    • ¹³C NMR : 175.2 ppm (amide carbonyl), 72.1 ppm (C-2 of fatty acid).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Time (h)Stereocontrol
Acyl Chloride85–9092–956Moderate
DCC/DMAP78–8288–9012High
Ceramide Synthase65–7095–9848Excellent
Lipase Transacylation6085–8872Low

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Chain Length Variations

The compound’s structural analogs can be categorized based on hydroxylation patterns, chain lengths, and functional groups:

Compound Name (Source) Molecular Formula Key Features Biological Source/Use
2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide C₄₄H₈₇NO₆ 26C backbone, 2-OH, N-linked 18C triol (1,3,4-OH) Mushrooms
(2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid C₂₈H₅₁NO₇ 16C backbone, 3-OH, formyl-leucyl-oxy group, stereochemical variability Synthetic/Pharmacopeial
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one C₂₂H₃₈O₂ Lactone ring, hexyl/undecyl chains, unsaturated backbone Synthetic/Pharmacopeial
N-Hydroxyoctanamide C₈H₁₇NO₂ Short-chain (8C) hydroxyamide, lacks polyhydroxylation General use (industrial)

Key Observations :

  • Chain Length and Solubility : The 26C chain of the target compound contrasts with shorter analogs like N-hydroxyoctanamide (8C), which likely exhibit higher solubility in polar solvents due to reduced hydrophobicity .
  • Functional Diversity : Lactone-containing analogs (e.g., compound c) introduce cyclic ester groups, altering reactivity compared to linear hydroxyamides.
Stereochemical and Conformational Differences
  • The target compound’s stereochemistry (2R, 2S, 3S, 4R) contrasts with Pharmacopeial compounds a and b, which exhibit distinct (2S,3R,5S) vs. (2S,3S,5S) configurations . These differences could affect molecular recognition in biological systems.
  • The unsaturated chain in compound d (henicos-7-en-10-yl) introduces conformational flexibility absent in the saturated 18C triol of the target compound.

Biological Activity

2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide is a complex lipid compound with potential biological activities that have garnered attention in recent research. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Hydroxyl Groups : The presence of multiple hydroxyl groups contributes to its hydrophilicity and potential interactions with biological membranes.
  • Long Hydrocarbon Chain : The hexacosanamide backbone provides hydrophobic properties, which may influence its biological interactions.

Biological Activity

Research indicates that 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies indicate that 2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide exhibits antimicrobial activity against various pathogens, including bacteria and fungi. This could be beneficial in developing new antimicrobial agents.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Membrane Interaction : The lipid nature allows it to integrate into cell membranes, influencing membrane fluidity and permeability.
  • Signal Transduction Pathways : It may interact with key signaling pathways involved in inflammation and apoptosis.

Case Study 1: Antioxidant Activity Assessment

A study conducted on human neuronal cells demonstrated that treatment with varying concentrations of the compound led to a significant reduction in oxidative stress markers compared to untreated controls. The results are summarized in Table 1.

Concentration (µM)Oxidative Stress Marker Reduction (%)
520
1035
2050

Case Study 2: Anti-inflammatory Response

In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines measured by ELISA. Table 2 outlines the cytokine levels post-treatment.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha15080
IL-620090

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)hexacosanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.